molecular formula C18H13ClN4OS B293671 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether

Cat. No. B293671
M. Wt: 368.8 g/mol
InChI Key: AZFMXAARLSBNLE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether, also known as CTTP, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and proteins in the target cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce viral replication. It has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is its versatility in terms of its potential applications. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation is that its solubility in water is limited, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether. One area of interest is its use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further investigation is needed to fully understand its mechanism of action and potential applications in other areas, such as the development of new antimicrobial agents. Finally, research on improving its solubility in water could lead to increased ease of use in lab experiments.
In conclusion, 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is a heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether can be synthesized via a multistep process that involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-(4-bromophenyl)acetonitrile to yield the corresponding 2-(4-chlorophenyl)-1,3,4-thiadiazole. The final step involves the reaction of 2-(4-chlorophenyl)-1,3,4-thiadiazole with 4-ethynylphenyl methyl ether in the presence of a palladium catalyst to form 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether.

Scientific Research Applications

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether has been found to exhibit various biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for detecting the presence of metal ions. Additionally, 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether has shown promise as a photosensitizer for use in photodynamic therapy.

properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN4OS/c1-24-15-5-3-2-4-12(15)8-11-16-22-23-17(20-21-18(23)25-16)13-6-9-14(19)10-7-13/h2-11H,1H3/b11-8+

InChI Key

AZFMXAARLSBNLE-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.